molecular formula C11H10N2O3S B4567505 N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

Cat. No.: B4567505
M. Wt: 250.28 g/mol
InChI Key: ZGLNZROYXREMKD-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is a complex organic compound that belongs to the class of thiazoles and furans. This compound is characterized by its unique structure, which includes a thiazole ring, a furan ring, and an acetamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves the condensation of 5-methylfuran-2-carbaldehyde with 2-aminothiazole in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-[5-(5-methyl-furan-2-ylmethylene)-4-oxo-thiazolidin-2-ylidene]-benzenesulfonamide
  • 2(5H)-Furanone, 5-methyl-
  • Furan, 2-methyl-

Uniqueness

N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is unique due to its combination of a thiazole ring, a furan ring, and an acetamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6-3-4-8(16-6)5-9-10(15)13-11(17-9)12-7(2)14/h3-5H,1-2H3,(H,12,13,14,15)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLNZROYXREMKD-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N=C(S2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N=C(S2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Reactant of Route 3
N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Reactant of Route 4
N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Reactant of Route 5
N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Reactant of Route 6
N-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

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